
(4S,4As,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinolin-4-ol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(4S,4As,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinolin-4-ol;hydrochloride” is a chemical substance with a molecular weight of 321.37 . It is also known as rac-(4S,4aS,8aR)-4-phenyldecahydro-4-quinolinol ethanedioate (salt) .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 321.37 . More detailed physical and chemical properties could not be found in the available resources.Applications De Recherche Scientifique
Antagonists for Excitatory Amino Acid Receptors : A study conducted by Ornstein et al. (1996) synthesized a series of 6-substituted decahydroisoquinoline-3-carboxylic acids as excitatory amino acid (EAA) receptor antagonists. They discovered compounds that are potent, selective, and systemically active antagonists at the NMDA and AMPA subclasses of ligand-gated ionotropic EAA receptors (Ornstein et al., 1996).
Metal Ion Chelation and Pharmacological Applications : Summers et al. (2020) investigated the solution chemistry of 8-hydroxyquinolines, which are a family of lipophilic metal ion chelators used in analytical and pharmaceutical applications. This study provided insights into the fundamental chemistry of how these compounds bind divalent metals like copper and zinc (Summers et al., 2020).
Synthesis and Characterization of Metal Complexes : Patel and Patel (2017) focused on the synthesis of a novel ligand related to 8-hydroxyquinolines and its metal complexes with various divalent transition metals. They evaluated these compounds for their antimicrobial activity, highlighting the pharmacological importance of these compounds (Patel & Patel, 2017).
Bioavailability and Toxicity of Mixtures in Membranes : Kaiser and Escher (2006) explored the interactions of copper and 8-hydroxyquinolines on their partitioning into liposomes. Their study is significant for understanding the uptake and bioavailability of metals and hydrophobic metal complexes in biological membranes (Kaiser & Escher, 2006).
Applications in Metallosupramolecular Chemistry : Albrecht et al. (2008) discussed the applications of 8-hydroxyquinoline derivatives in creating new supramolecular sensors, emitting devices, and self-assembled aggregates. This demonstrates the versatility of these compounds in synthetic coordination chemistry (Albrecht et al., 2008).
Safety and Hazards
The safety data sheet for a similar compound, Geosmin, indicates that it is highly flammable and toxic if swallowed, in contact with skin, or if inhaled . It also causes serious eye irritation and damage to organs . It’s important to handle such compounds with care, using appropriate protective equipment .
Propriétés
IUPAC Name |
(4S,4aS,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinolin-4-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c11-9-6-10-5-7-3-1-2-4-8(7)9;/h7-11H,1-6H2;1H/t7-,8-,9+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMQUUUJUZNXPH-CTERPIQNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CNCC2O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)CNC[C@H]2O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1Z)-2-hexylcyclohexylidene]hydroxylamine](/img/structure/B2651588.png)
![2-(3-fluorophenyl)-N-{1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}acetamide](/img/structure/B2651589.png)
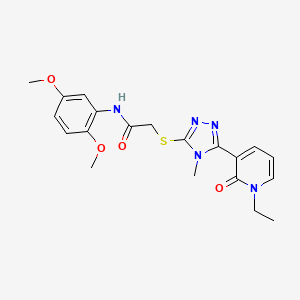
![6-cyclopropyl-3-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2651592.png)
![N-[3-[(3-Fluorobenzoyl)amino]propyl]-4-prop-2-ynylpiperazine-1-carboxamide](/img/structure/B2651593.png)
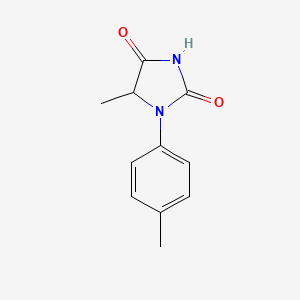
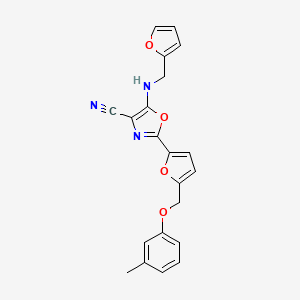
![N-(3-cyanothiophen-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2651599.png)

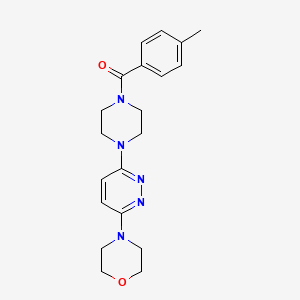
![2-Methyl-4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2651605.png)
![3-(2-chlorobenzyl)-7-hydroxy-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2651608.png)
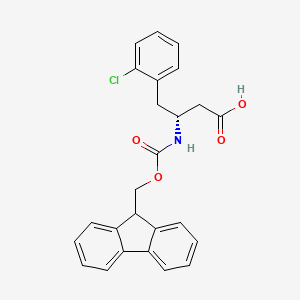
![2-(2-Chlorophenyl)-1-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2651610.png)